23-Hydroxybetulin

Description

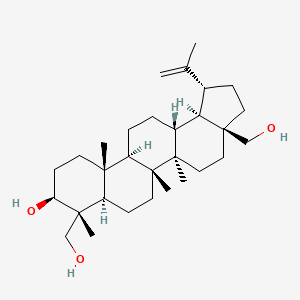

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

23-Hydroxybetulinic Acid: A Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxybetulinic acid is a naturally occurring pentacyclic triterpenoid of the lupane type. It has garnered significant interest in the scientific community due to its promising pharmacological activities, including potent anti-tumor properties. As a derivative of the more widely studied betulinic acid, 23-hydroxybetulinic acid's unique structural modifications contribute to its distinct biological profile. This technical guide provides an in-depth overview of the natural sources of 23-hydroxybetulinic acid, quantitative data on its occurrence, and detailed experimental protocols for its extraction and isolation.

Natural Sources of 23-Hydroxybetulinic Acid

The primary and most well-documented natural source of 23-hydroxybetulinic acid is the root of Pulsatilla chinensis (Regel) Bunge, a plant used in traditional Chinese medicine and commonly known as "Bai Tou Weng".[1][2][3] This compound is a dominant triterpenoid in this plant species.[4]

Other potential, though less extensively documented, sources include plants from the Salvia genus and the species Paeonia lactiflora.[1] However, detailed quantitative analysis and isolation protocols for 23-hydroxybetulinic acid from these sources are not as readily available in the current body of scientific literature.

Data Presentation: Quantitative Analysis

The concentration of 23-hydroxybetulinic acid can vary significantly, even within the same plant species, due to factors such as geographical location, harvest time, and the specific plant part used. The most comprehensive quantitative data currently available is for Pulsatilla chinensis.

| Plant Species | Plant Part Used | Reported Concentration (mg/g of dry weight) | Reference |

| Pulsatilla chinensis | Dried Radix (Root) | 3.52 - 202.47 mg/g | [4] |

Experimental Protocols

The following section details a generalized methodology for the extraction and isolation of 23-hydroxybetulinic acid from its primary source, Pulsatilla chinensis. This protocol is a composite of standard phytochemistry techniques and information gleaned from studies on triterpenoid isolation from this plant.

Preparation of Plant Material

-

Collection and Authentication: The roots of Pulsatilla chinensis are collected and authenticated by a qualified botanist.

-

Drying: The plant material is thoroughly washed to remove soil and other debris, then air-dried in the shade or in a temperature-controlled oven at a low temperature (e.g., 40-50°C) to prevent degradation of the active compounds.

-

Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Triterpenoids

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of triterpenoids. The extraction process is repeated several times to ensure the maximum yield of the target compounds.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

A multi-step chromatographic process is generally required to isolate 23-hydroxybetulinic acid from the complex crude extract.

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel to create a dry powder.

-

This powder is then loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with a similar polarity to 23-hydroxybetulinic acid.

-

-

Further Purification (Recrystallization and/or Preparative HPLC):

-

Fractions rich in 23-hydroxybetulinic acid are combined and concentrated.

-

Recrystallization: The concentrated fraction may be purified further by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the semi-purified fraction can be subjected to preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5] The fraction corresponding to the retention time of 23-hydroxybetulinic acid is collected.

-

Structural Elucidation and Characterization

The identity and purity of the isolated 23-hydroxybetulinic acid are confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure of the molecule.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of 23-hydroxybetulinic acid.

Logical Relationship Diagram

Caption: Relationship between the natural source, the compound, and its application.

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. 23-hydroxy betulinic acid derivative with modified sites 3, 23 and 28 as well as preparation method, preparation and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102233013A - Preparation method for total saponins of pulsatilla chinensis - Google Patents [patents.google.com]

- 4. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

The Biological Activity of 23-Hydroxybetulinic Acid: A Technical Guide for Researchers

Introduction: 23-Hydroxybetulinic acid, a pentacyclic triterpenoid derived from various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of 23-hydroxybetulinic acid, with a focus on its anticancer, anti-inflammatory, and potential antiviral properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

23-Hydroxybetulinic acid has demonstrated notable antiproliferative effects across a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways and mitochondrial function.

In Vitro Cytotoxicity

Quantitative analysis of the cytotoxic effects of 23-hydroxybetulinic acid and its derivatives has been established through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against several cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 23-Hydroxybetulinic acid derivative | < 10 | [1][2] |

| MCF-7 | Breast Cancer | 23-Hydroxybetulinic acid derivative | < 10 | [1][2] |

| HepG2 | Liver Cancer | 23-Hydroxybetulinic acid derivative | < 10 | [1][2] |

| B16 | Melanoma | 23-Hydroxybetulinic acid derivative | < 10 | [1][2] |

| A375 | Melanoma | 23-Hydroxybetulinic acid derivative | < 10 | [1][2] |

| HL-60 | Leukemia | 23-Hydroxybetulinic acid | Not specified | [3] |

| BEL-7402 | Liver Cancer | 3-oxo-23-hydroxybetulinic acid derivative 10e | 7.22 | [4] |

| SF-763 | Glioblastoma | 3-oxo-23-hydroxybetulinic acid derivative 10e | 6.23 | [4] |

| A2780 | Ovarian Cancer | 23-Hydroxybetulinic acid derivative | Not specified | [5] |

Induction of Apoptosis

The primary mechanism underlying the anticancer activity of 23-hydroxybetulinic acid is the induction of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential.[6] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death.[7]

Anti-inflammatory Activity

23-Hydroxybetulinic acid exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines. 23-Hydroxybetulinic acid has been shown to inhibit the activation of the p65 subunit of NF-κB.[6] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of the inflammatory response. Studies have indicated that 23-hydroxybetulinic acid can modulate the MAPK pathway, although the precise molecular targets are still under investigation.[6]

PPAR-γ Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory functions.[8] 23-Hydroxybetulinic acid has been identified as a modulator of the PPAR-γ signaling pathway, which may contribute to its overall anti-inflammatory effects.[6] The interaction with PPAR-γ suggests a potential role in metabolic diseases as well.

Antiviral Activity

Preliminary studies have suggested that derivatives of betulinic acid, including potentially 23-hydroxybetulinic acid, possess anti-HIV activity.[9][10] The proposed mechanisms of action include interference with viral entry and maturation.[11] However, further research is required to fully elucidate the antiviral potential and specific mechanisms of 23-hydroxybetulinic acid.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on 23-hydroxybetulinic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 23-hydroxybetulinic acid for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Treat cells with 23-hydroxybetulinic acid for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to measure the mitochondrial membrane potential.

Protocol:

-

Seed cells in a 6-well plate or on coverslips.

-

Treat the cells with 23-hydroxybetulinic acid.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.

Conclusion

23-Hydroxybetulinic acid is a promising natural compound with a spectrum of biological activities, most notably its anticancer effects. Its ability to induce apoptosis and inhibit key inflammatory pathways highlights its therapeutic potential. Further research is warranted to fully explore its mechanisms of action, particularly in the context of its anti-inflammatory and antiviral properties, and to evaluate its efficacy and safety in preclinical and clinical studies. This guide provides a foundational understanding for researchers to further investigate this multifaceted molecule.

References

- 1. Synthesis and antiproliferative evaluation of 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 23-Hydroxybetulinic acid-mediated apoptosis is accompanied by decreases in bcl-2 expression and telomerase activity in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 23‑hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic Acid Modulates the Expression of HSPA and Activates Apoptosis in Two Cell Lines of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PPAR-gamma in inflammation. Prospects for therapeutic intervention by food components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Scholars@Duke publication: Synthesis and anti-HIV activity of bi-functional betulinic acid derivatives. [scholars.duke.edu]

The Anticancer Mechanism of 23-Hydroxybetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxybetulinic acid (23-HBA), a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in anticancer research. This document provides an in-depth technical overview of its core mechanism of action. Extensive preclinical studies have demonstrated that 23-HBA exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and autophagy, causing cell cycle arrest, and potentially inhibiting metastasis. This guide synthesizes the current understanding of the molecular pathways involved, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades.

Core Anticancer Mechanisms

The primary anticancer activities of 23-hydroxybetulinic acid revolve around the induction of programmed cell death (apoptosis), the initiation of a cellular self-degradation process (autophagy), and the halting of the cell division cycle.

Induction of Apoptosis and Autophagy

23-HBA is a potent inducer of apoptosis in various cancer cell lines. The mechanism is multifaceted and primarily involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of caspase cascades.

In certain cancer cell types, such as human leukemia HL-60 cells, 23-HBA has been shown to induce a form of cell death that combines features of both apoptosis and autophagy. This is often characterized by the formation of autophagic vacuoles within the cells alongside typical apoptotic markers. A key regulator in this process is the upregulation of Beclin-1, a protein central to the initiation of autophagy. The interplay between apoptosis and autophagy in response to 23-HBA treatment is a critical area of its mechanistic action.

Cell Cycle Arrest

23-Hydroxybetulinic acid has been observed to interfere with the normal progression of the cell cycle in cancer cells. Specifically, it can cause cell cycle arrest at the G1 phase. This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cellular proliferation.

Key Signaling Pathways

The anticancer effects of 23-hydroxybetulinic acid are mediated by its modulation of several critical intracellular signaling pathways.

Mitochondrial Pathway of Apoptosis

A central mechanism of 23-HBA-induced apoptosis is the disruption of mitochondrial function. Treatment with 23-HBA leads to a reduction in the mitochondrial membrane potential. This destabilization of the mitochondrial membrane is a point of no return in the apoptotic process, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates the caspase cascade, culminating in the execution of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another significant target of 23-hydroxybetulinic acid. In colon cancer cells, 23-HBA has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) arms of the MAPK pathway.[1] The activation of these stress-activated protein kinases is often associated with the induction of apoptosis. Furthermore, in hepatocellular carcinoma models, 23-HBA has been found to suppress tumorigenesis and metastasis by blocking the MAPK signaling pathway, leading to decreased phosphorylation of MEK1/2 and ERK1/2.

Regulation of the Bcl-2 Family and Beclin-1

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. 23-HBA has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 in human leukemia HL-60 cells.[2] This reduction in Bcl-2 levels shifts the cellular balance towards apoptosis.

Simultaneously, 23-HBA can upregulate the expression of Beclin-1, a key protein in the initiation of autophagy. The interaction between Bcl-2 and Beclin-1 is a crucial regulatory point between apoptosis and autophagy. By downregulating Bcl-2 and upregulating Beclin-1, 23-HBA can promote both apoptotic and autophagic cell death pathways.

A recent study has also shed light on the role of 23-HBA in modulating the tumor microenvironment. It was found to inhibit the polarization of M2 macrophages, which are known to promote chemoresistance in colorectal cancer. This effect was mediated by preventing the phosphorylation and nuclear translocation of STAT6, thereby inhibiting the release of IL-10. This, in turn, interfered with the activation of the IL-10/STAT3/Bcl-2 signaling pathway in cancer cells, reducing their resistance to conventional chemotherapy like 5-fluorouracil.[3]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of 23-hydroxybetulinic acid have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that much of the published data pertains to derivatives of 23-HBA, which have been synthesized to improve its anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) of 23-HBA Derivatives | Reference |

| HL-60 | Human Leukemia | 8.35 (for derivative 6i) | |

| B16 | Murine Melanoma | 5.85 (for derivative 10e) | |

| SF-763 | Human Glioma | 6.23 (for derivative 10e) | |

| BEL-7402 | Human Hepatoma | 7.22 (for derivative 10e) | |

| H1299 | Human Lung Adenocarcinoma | ~60 (for 23-HBA) | [1] |

Note: The IC50 values can vary depending on the specific derivative of 23-hydroxybetulinic acid and the experimental conditions. The provided values are for specific derivatives as noted in the references.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of 23-hydroxybetulinic acid on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: Prepare a series of concentrations of 23-hydroxybetulinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 23-HBA. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of 23-hydroxybetulinic acid on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 23-hydroxybetulinic acid for 24 to 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mitochondrial Membrane Potential Assessment (JC-1 Assay)

This protocol is for measuring changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat cells with 23-hydroxybetulinic acid for the desired time period.

-

JC-1 Staining: Harvest the cells and resuspend them in 500 µL of medium. Add 5 µL of JC-1 staining solution (typically 5 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the cells at 1,500 rpm for 5 minutes and wash twice with PBS.

-

Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Signaling Pathways

References

The Pharmacological Profile of 23-Hydroxybetulinic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxybetulinic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, its potential as a therapeutic agent, particularly in oncology, is progressively being elucidated. This document provides a comprehensive technical overview of the pharmacological properties of 23-hydroxybetulinic acid, with a focus on its anticancer, anti-inflammatory, and antiviral activities. Detailed experimental methodologies, quantitative data, and diagrammatic representations of its mechanisms of action are presented to serve as a valuable resource for the scientific community engaged in natural product-based drug discovery and development.

Introduction

Pentacyclic triterpenoids, a class of natural products abundant in the plant kingdom, have long been recognized for their diverse medicinal properties. Among these, 23-hydroxybetulinic acid, a derivative of betulinic acid, has garnered attention for its potent biological effects. Structurally characterized by a lupane skeleton with a hydroxyl group at the C-23 position, this modification influences its bioactivity, distinguishing it from its parent compound. This whitepaper synthesizes the current scientific knowledge on the pharmacological attributes of 23-hydroxybetulinic acid, offering an in-depth guide to its mechanism of action and experimental evaluation.

Anticancer Properties

The most extensively studied pharmacological property of 23-hydroxybetulinic acid is its anticancer activity. It has demonstrated cytotoxicity against a range of cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

In Vitro Cytotoxicity

23-Hydroxybetulinic acid has been shown to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Lung Adenocarcinoma | ~60 | [1] |

| HL-60 | Human Leukemia | Not specified | [2] |

Further research is required to establish a more comprehensive panel of IC50 values against a wider array of cancer cell lines.

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism through which 23-hydroxybetulinic acid exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise.

Key molecular events associated with 23-hydroxybetulinic acid-induced apoptosis include:

-

Downregulation of Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic regulator. Studies have shown that 23-hydroxybetulinic acid treatment leads to a decrease in the expression of Bcl-2 in cancer cells, thereby promoting apoptosis.[2]

-

Modulation of the Mitochondrial Pathway: The parent compound, betulinic acid, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. It is plausible that 23-hydroxybetulinic acid shares a similar mechanism, influencing the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]

Caption: Proposed apoptotic pathway of 23-hydroxybetulinic acid.

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 23-hydroxybetulinic acid (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Treat cells with 23-hydroxybetulinic acid at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Anti-inflammatory Properties

While less characterized than its anticancer effects, 23-hydroxybetulinic acid is presumed to possess anti-inflammatory properties, a common feature of many triterpenoids. The primary mechanism of anti-inflammatory action for related compounds involves the inhibition of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Quantitative data (IC50 values) for the inhibition of NO production by 23-hydroxybetulinic acid are not yet widely available and represent an area for future research.

A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Postulated inhibition of the NF-κB pathway by 23-hydroxybetulinic acid.

Experimental Protocol

This assay is a straightforward method to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this colored product is measured spectrophotometrically.

-

Protocol:

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of 23-hydroxybetulinic acid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Antiviral Properties

The antiviral potential of 23-hydroxybetulinic acid is an emerging area of investigation. Its parent compound, betulinic acid, has demonstrated activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

In Vitro Antiviral Activity

While specific data for 23-hydroxybetulinic acid is limited, betulinic acid has shown antiviral efficacy.

| Virus | IC50 (µM) of Betulinic Acid | Reference |

| Herpes Simplex Virus-2 (HSV-2) | 1.6 | [1] |

Further studies are necessary to determine the specific antiviral activity and spectrum of 23-hydroxybetulinic acid.

Experimental Protocol

This is the gold standard assay for measuring the ability of a compound to inhibit viral replication.

-

Principle: A confluent monolayer of host cells is infected with a known quantity of virus. The virus replicates and spreads, creating localized areas of cell death or cytopathic effect (CPE) known as plaques. The number of plaques is directly proportional to the amount of infectious virus. An effective antiviral agent will reduce the number or size of the plaques.

-

Protocol:

-

Cell Seeding: Plate susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Treatment: Pre-incubate a standardized amount of virus with different concentrations of 23-hydroxybetulinic acid for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a background of stained cells.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

-

Caption: Workflow for the plaque reduction antiviral assay.

Conclusion and Future Directions

23-Hydroxybetulinic acid is a promising natural product with significant pharmacological potential, particularly in the realm of anticancer therapy. Its ability to induce apoptosis in cancer cells, coupled with a plausible anti-inflammatory and antiviral profile, warrants further investigation.

Future research should focus on:

-

Expanding Cytotoxicity Profiling: Determining the IC50 values of 23-hydroxybetulinic acid against a broader panel of human cancer cell lines.

-

Elucidating Molecular Mechanisms: Further dissecting the signaling pathways involved in its anticancer, anti-inflammatory, and antiviral activities.

-

In Vivo Studies: Evaluating the efficacy and safety of 23-hydroxybetulinic acid in preclinical animal models of cancer, inflammation, and viral infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 23-hydroxybetulinic acid to optimize its potency and pharmacological properties.

The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for advancing the research and development of 23-hydroxybetulinic acid as a potential therapeutic agent.

References

- 1. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 23-Hydroxybetulinic acid-mediated apoptosis is accompanied by decreases in bcl-2 expression and telomerase activity in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemopreventive effect of Betulinic acid via mTOR -Caspases/Bcl2/Bax apoptotic signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Pro-Apoptotic Power of 23-Hydroxybetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the induction of apoptosis by 23-hydroxybetulinic acid (23-HBA), a naturally occurring pentacyclic triterpenoid with significant potential in oncology. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its cytotoxic effects, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in cancer biology and drug discovery.

Core Mechanisms of 23-Hydroxybetulinic Acid-Induced Apoptosis

23-Hydroxybetulinic acid, a derivative of betulinic acid, has demonstrated potent anti-cancer activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through a multi-faceted approach that engages both intrinsic and extrinsic signaling pathways, as well as the interplay with autophagy.

The pro-apoptotic effects of 23-HBA are significantly linked to its ability to induce reactive oxygen species (ROS) production, leading to mitochondrial dysfunction. This is a critical event in the intrinsic apoptotic pathway. Furthermore, 23-HBA has been shown to modulate the expression of key regulatory proteins involved in both apoptosis and autophagy, highlighting a complex and interconnected cellular response to this compound.

Quantitative Data: Cytotoxicity of 23-Hydroxybetulinic Acid

The cytotoxic efficacy of 23-hydroxybetulinic acid has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Human Promyelocytic Leukemia | 20.12 (at 48h) | [1] |

| B16 | Murine Melanoma | Not specified | [2] |

| LoVo | Human Colon Cancer | Not specified | [2] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified | [2] |

| Hep3B | Human Hepatocellular Carcinoma | Not specified | [2] |

| Bel-7402 | Human Hepatocellular Carcinoma | Not specified | [2] |

| HepG2/ADM | Adriamycin-resistant HepG2 | Not specified | [2] |

Signaling Pathways in 23-HBA-Induced Apoptosis

The induction of apoptosis by 23-hydroxybetulinic acid is a complex process involving the activation of multiple signaling cascades. The primary pathways implicated are the intrinsic (mitochondrial) pathway, driven by cellular stress, and the crosstalk with autophagy. The Mitogen-Activated Protein Kinase (MAPK) pathway also plays a significant role in mediating the apoptotic signal.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular signals, such as DNA damage or oxidative stress. In the context of 23-HBA treatment, the overproduction of Reactive Oxygen Species (ROS) is a key initiating event. This leads to a loss of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

Crosstalk with Autophagy

Autophagy, a cellular self-degradation process, has a complex and often dual role in cancer. In the context of 23-hydroxybetulinic acid, it appears to promote apoptosis. A key regulator in this process is Beclin-1, a protein that is essential for the initiation of autophagy. 23-HBA has been shown to upregulate the expression of Beclin-1, leading to an increase in autophagic activity that culminates in apoptotic cell death.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have indicated that 23-HBA can activate the p38 and JNK branches of the MAPK pathway in cancer cells. The activation of these stress-activated protein kinases contributes to the pro-apoptotic effects of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of 23-hydroxybetulinic acid.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of 23-hydroxybetulinic acid and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 23-hydroxybetulinic acid at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with 23-hydroxybetulinic acid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Beclin-1, p-p38, p-JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

23-Hydroxybetulinic acid is a promising natural compound with potent anti-cancer properties, primarily driven by its ability to induce apoptosis in cancer cells. Its multi-targeted mechanism, involving the induction of oxidative stress, modulation of the mitochondrial pathway, and interplay with autophagy, makes it an attractive candidate for further pre-clinical and clinical investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other related compounds in the fight against cancer.

References

- 1. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 23-hydroxybetulinic acid-induced HL-60 cell autophagic apoptosis and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 23-Hydroxybetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxybetulinic acid, a pentacyclic triterpenoid primarily isolated from the medicinal plant Pulsatilla chinensis (Bai Tou Weng), has emerged as a compound of significant interest in oncological research. Exhibiting potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines, it represents a promising scaffold for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of 23-hydroxybetulinic acid. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its physicochemical properties and cytotoxic activity. Furthermore, key signaling pathways implicated in its mechanism of action are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and Physicochemical Characterization

23-Hydroxybetulinic acid is a naturally occurring derivative of betulinic acid, distinguished by a hydroxyl group at the C-23 position. Its discovery is rooted in the systematic investigation of the chemical constituents of Pulsatilla chinensis, a plant with a long history of use in traditional medicine for treating inflammatory and infectious diseases. Bioactivity-guided fractionation of extracts from the roots of P. chinensis led to the identification of 23-hydroxybetulinic acid as a key cytotoxic component.

The structural elucidation of 23-hydroxybetulinic acid was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its lupane-type triterpenoid skeleton.

Table 1: Physicochemical Properties of 23-Hydroxybetulinic Acid

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Storage Temperature | -20°C |

Experimental Protocols: Isolation and Purification

The following protocol outlines a representative procedure for the preparative isolation and purification of 23-hydroxybetulinic acid from the dried roots of Pulsatilla chinensis. This protocol is a composite methodology based on established principles of natural product chemistry.

Extraction

-

Milling and Defatting: Air-dried and powdered roots of Pulsatilla chinensis (1 kg) are first defatted by maceration with petroleum ether (3 x 5 L) at room temperature for 24 hours per extraction to remove non-polar constituents. The solvent is decanted, and the plant material is air-dried.

-

Methanolic Extraction: The defatted plant material is then exhaustively extracted with 95% methanol (3 x 8 L) at room temperature with intermittent shaking for 72 hours per extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning

-

Suspension: The crude methanolic extract is suspended in distilled water (1 L).

-

Liquid-Liquid Extraction: The aqueous suspension is sequentially partitioned with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Chloroform (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

-

Fraction Concentration: Each solvent fraction is collected and concentrated to dryness in vacuo. The ethyl acetate fraction is typically enriched with triterpenoids, including 23-hydroxybetulinic acid.

Chromatographic Purification

-

Column Chromatography: The dried ethyl acetate fraction (approx. 50 g) is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution Gradient: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection and Analysis: Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (e.g., 7:3) mobile phase and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Pooling and Recrystallization: Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled, concentrated, and subjected to recrystallization from methanol to afford purified 23-hydroxybetulinic acid.

Biological Activity

23-Hydroxybetulinic acid has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Table 2: In Vitro Cytotoxicity of 23-Hydroxybetulinic Acid

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 39.9 | [1][2] |

| B16 | Melanoma | 78.5 | [1][2] |

| HeLa | Cervical Cancer | 80 | [1][2] |

| HUVECs | Human Umbilical Vein Endothelial Cells | 94.8 | [1][2] |

| A549 | Human Lung Carcinoma | > 40 | [3] |

| BEL-7402 | Human Hepatoma | > 40 | [3] |

| SF-763 | Human Cerebroma | > 40 | [3] |

| HL-60 | Human Leukemia | > 40 | [3] |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The pro-apoptotic activity of 23-hydroxybetulinic acid is mediated through a complex interplay of signaling molecules. The primary mechanism involves the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction. Additionally, recent studies have implicated its role in modulating immune responses and other signaling cascades relevant to cancer progression.

Intrinsic Apoptosis Pathway

23-Hydroxybetulinic acid induces apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, with 23-hydroxybetulinic acid promoting the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[4][5]

Modulation of STAT6 Signaling in Macrophages

Recent evidence suggests that 23-hydroxybetulinic acid can influence the tumor microenvironment by modulating the polarization of macrophages. It has been shown to inhibit the phosphorylation of STAT6, a key transcription factor in the differentiation of M2-type tumor-associated macrophages, which are known to promote tumor progression.[6]

PPARγ Signaling Pathway in Lung Adenocarcinoma

In the context of lung adenocarcinoma, 23-hydroxybetulinic acid has been found to exert its effects through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[7] Activation of PPARγ is associated with the induction of apoptosis and the generation of mitochondrial reactive oxygen species (ROS), contributing to the anti-tumor activity of the compound.

Conclusion and Future Directions

23-Hydroxybetulinic acid stands out as a promising natural product with well-defined anti-cancer properties. The methodologies for its isolation and purification are established, enabling further preclinical and clinical investigations. Its multi-faceted mechanism of action, encompassing the induction of apoptosis and modulation of the tumor microenvironment, provides multiple avenues for therapeutic intervention. Future research should focus on optimizing its pharmacokinetic properties through medicinal chemistry efforts, exploring its efficacy in in vivo cancer models, and further elucidating its complex signaling interactions to identify potential synergistic combination therapies. The in-depth understanding of this compound, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential in the fight against cancer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 23-HYDROXYBETULINIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of the compounds isolated from Pulsatilla chinensis saponins and apoptosis induced by 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 23-Hydroxybetulinic acid attenuates 5-fluorouracil resistance of colorectal cancer by modulating M2 macrophage polarization via STAT6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 23‑hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Therapeutic Potential of 23-Hydroxybetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxybetulinic acid (23-HBA) is a naturally occurring pentacyclic triterpenoid compound isolated from various medicinal plants, including Pulsatilla chinensis. Structurally similar to betulinic acid, 23-HBA has garnered significant interest in the scientific community for its diverse pharmacological activities. Extensive in vitro research has demonstrated its potent cytotoxic effects against a range of cancer cell lines, as well as its anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro studies on 23-hydroxybetulinic acid, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further research and drug development endeavors.

Cytotoxic Activity of 23-Hydroxybetulinic Acid

23-Hydroxybetulinic acid exhibits significant cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of its anticancer effect is the induction of apoptosis, or programmed cell death, and the induction of cell cycle arrest.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of 23-hydroxybetulinic acid and its derivatives in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 23-Hydroxybetulinic Acid | K562 | Chronic Myelogenous Leukemia | 39.9 | [1] |

| B16 | Melanoma | 78.5 | [1] | |

| HeLa | Cervical Cancer | 80 | [1] | |

| H1299 | Lung Adenocarcinoma | ~60 | [2] | |

| HL-60 | Promyelocytic Leukemia | 8.35 (for derivative 6i) | [3][4] | |

| A549 | Lung Carcinoma | Varies with derivative | [3][4] | |

| BEL-7402 | Hepatoma | Varies with derivative | [3][4] | |

| SF-763 | Glioblastoma | Varies with derivative | [3][4] | |

| HeLa | Cervical Cancer | <10 (for several derivatives) | [5] | |

| MCF-7 | Breast Cancer | <10 (for several derivatives) | [5] | |

| HepG2 | Liver Cancer | <10 (for several derivatives) | [5] | |

| A375 | Melanoma | <10 (for several derivatives) | [5] |

Mechanisms of Action

Induction of Apoptosis

23-Hydroxybetulinic acid triggers apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][6] The activation of caspases, the executive enzymes of apoptosis, is a critical step in this process.

Cell Cycle Arrest

In vitro studies have shown that 23-hydroxybetulinic acid can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been observed to cause S phase arrest in K562 cells and G1 phase arrest in lung adenocarcinoma (H1299) and HL-60 cells.[1][2][7]

Modulation of Signaling Pathways

23-Hydroxybetulinic acid exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

-

NF-κB Signaling Pathway: 23-HBA has been shown to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammation and cell survival.[2] It can suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of 23-hydroxybetulinic acid. It has been demonstrated to activate the p38 and JNK MAPK pathways in colon cancer cells, which are associated with the induction of apoptosis.[2]

-

PPAR Signaling Pathway: Research suggests a link between the anticancer activity of 23-HBA and the peroxisome proliferator-activated receptor (PPAR) signaling pathway in lung adenocarcinoma.[2]

Generation of Reactive Oxygen Species (ROS)

Some derivatives of 23-hydroxybetulinic acid have been found to induce a burst of reactive oxygen species (ROS) derived from the mitochondria in hepatocellular carcinoma cells, leading to apoptotic cell death.[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the biological activities of 23-hydroxybetulinic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2-4 × 10^4 cells/mL and incubate overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of 23-hydroxybetulinic acid and incubate for 48 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cells with 23-hydroxybetulinic acid for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 23-hydroxybetulinic acid, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p-p65, p-p38).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

Protocol:

-

Cell Treatment: Treat cells with 23-hydroxybetulinic acid.

-

DCFH-DA Staining: Incubate the cells with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by 23-hydroxybetulinic acid and a general experimental workflow for its in vitro evaluation.

Caption: Overview of signaling pathways modulated by 23-Hydroxybetulinic Acid.

Caption: General experimental workflow for in vitro evaluation.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The in vitro evidence strongly supports the potential of 23-hydroxybetulinic acid as a promising candidate for the development of novel anticancer and anti-inflammatory therapies. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways in cancer cells highlights its multifaceted mechanism of action. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into the therapeutic applications of this potent natural compound. Future studies should focus on elucidating the detailed molecular interactions of 23-hydroxybetulinic acid with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

23-Hydroxybetulinic Acid: A Comprehensive Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxybetulinic acid, a pentacyclic triterpenoid originating from medicinal plants such as Pulsatilla chinensis, has emerged as a significant natural product in the field of pharmacology.[1] Structurally similar to betulinic acid, it has garnered substantial interest for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on 23-hydroxybetulinic acid, with a focus on its synthesis, biological effects, and mechanisms of action. The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of 23-hydroxybetulinic acid and its derivatives, facilitating a comparative analysis of their therapeutic potential.

Table 1: Cytotoxicity of 23-Hydroxybetulinic Acid and Its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 23-Hydroxybetulinic Acid | A549 (Lung Carcinoma) | >40 | [1] |

| 23-Hydroxybetulinic Acid | BEL-7402 (Hepatoma) | >40 | [1] |

| 23-Hydroxybetulinic Acid | SF-763 (Glioma) | >40 | [1] |

| 23-Hydroxybetulinic Acid | B16 (Melanoma) | >40 | [1] |

| 23-Hydroxybetulinic Acid | HL-60 (Leukemia) | >40 | [1] |

| Derivative 6e | A2780 (Ovarian Cancer) | 2.14 | [2] |

| Derivative 6e | B16 (Melanoma) | 2.89 | [2] |

| Derivative 6e | MCF-7 (Breast Cancer) | 3.97 | [2] |

| Derivative 10e | B16 (Melanoma) | 5.85 | [3] |

| Derivative 10e | SF-763 (Glioma) | 6.23 | [3] |

| Derivative 10e | BEL-7402 (Hepatoma) | 7.22 | [3] |

| Derivative 6i | HL-60 (Leukemia) | 8.35 | [1] |

| Derivative 4 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 5 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 7 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 20 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 23 | HeLa, MCF-7, HepG2, B16, A375 | [4] | |

| Derivative 26 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 43 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

| Derivative 44 | HeLa, MCF-7, HepG2, B16, A375 | <10 | [4] |

Table 2: In Vivo Antitumor Activity of 23-Hydroxybetulinic Acid Derivatives

| Compound | Animal Model | Tumor Inhibition Rate (%) | Dosage | Reference |

| Derivative 10e | H22 Xenograft | 51.8 | Not Specified | [3] |

| Derivative 10e | B16 Xenograft | 62.7 | Not Specified | [3] |

| Derivative 6e | B16 Melanoma | 68.4 | 30 mg/kg | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for reproducing and building upon existing research.

Extraction and Isolation of 23-Hydroxybetulinic Acid from Pulsatilla chinensis

A standardized protocol for the extraction and isolation of 23-hydroxybetulinic acid from the roots of Pulsatilla chinensis is outlined below.

Materials:

-

Dried and powdered roots of Pulsatilla chinensis

-

Methanol or water

-

Diatomite

-

Water-saturated n-butanol

-

Polyamide resin

-

Neutral alumina

-

Deionized water

-

Hydrous ethanol

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Extraction: The powdered roots of Pulsatilla chinensis are subjected to microwave-assisted extraction with either water or methanol to obtain the crude extract.[5]

-

Filtration and Concentration: Diatomite is added to the extract, stirred, and then filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the extracted concentrate.[5]

-

Solvent Partitioning: The concentrate is then extracted with water-saturated n-butanol. The n-butanol phase is collected and the solvent is recovered to obtain the n-butanol extract.[5]

-

Column Chromatography (Polyamide): The n-butanol extract is passed through a polyamide resin column. The column is eluted with deionized water followed by hydrous ethanol to collect the saponin-containing fractions.[5]

-

Column Chromatography (Neutral Alumina): The collected eluent is then passed through a neutral alumina column. The ethanol is recovered under reduced pressure.[5]

-

Drying: The final extract is dried under vacuum to obtain the total saponins of Pulsatilla chinensis, from which 23-hydroxybetulinic acid can be further purified by recrystallization or other chromatographic techniques.[5]

Synthesis of 23-Hydroxybetulinic Acid C-28 Ester Derivatives

A general procedure for the synthesis of C-28 ester derivatives of 23-hydroxybetulinic acid is as follows.

Materials:

-

23-Hydroxybetulinic acid

-

Appropriate alcohol or anhydride (e.g., succinic anhydride, glutaric anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Pyridine

-

Acetic anhydride (Ac2O)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Acetylation (Protection of Hydroxyl Groups): To a solution of 23-hydroxybetulinic acid in dry pyridine, acetic anhydride is added. The mixture is stirred overnight at room temperature. After completion, ethyl acetate is added, and the mixture is washed successively with HCl and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and evaporated to dryness to yield the acetylated intermediate.

-

Esterification: The acetylated intermediate is dissolved in dry CH2Cl2. The desired alcohol or anhydride and DMAP are added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is diluted with CH2Cl2 and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired C-28 ester derivative.

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, BEL-7402, SF-763, B16, HL-60)

-

23-Hydroxybetulinic acid or its derivatives

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 23-hydroxybetulinic acid or its derivatives for 48 hours. A control group with vehicle (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol details the analysis of key proteins in signaling pathways affected by 23-hydroxybetulinic acid.

Materials:

-

Cells treated with 23-hydroxybetulinic acid

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT6, anti-p-STAT6, anti-PPAR-γ, anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treated cells are washed with cold PBS and lysed with lysis buffer. The protein concentration of the lysates is determined using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is washed again with TBST and then incubated with a chemiluminescent substrate. The protein bands are visualized using an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the cell cycle distribution of cells treated with 23-hydroxybetulinic acid.

Materials:

-

Cells treated with 23-hydroxybetulinic acid

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-